TVB-2640
Description
Properties
Molecular Formula |
C23H29NO5S |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Tvb 2640
Direct Enzymatic Inhibition of FASN Activity
Fatty acid synthase (FASN) is a multifunctional enzyme responsible for the de novo synthesis of long-chain fatty acids, notably palmitate invivochem.comsagimet.comaacrjournals.orgdrugpatentwatch.com. TVB-2640 specifically targets and inhibits the enzymatic activity of FASN.
This compound functions as a potent and reversible inhibitor of the ketoacylreductase (KR) enzymatic activity of the FASN enzyme drugpatentwatch.comaacrjournals.orgaacrjournals.org. Computational studies involving analogues of this compound, such as TVB-3166 and TVB-3664, have further confirmed their uncompetitive behavior towards NADPH when bound to the FASN ketoacyl reductase domain larvol.comdoaj.orglarvol.com. This binding mechanism is critical for its inhibitory action. While the KR domain is consistently highlighted, some computational modeling has also identified this compound as a domain-selective FASN inhibitor with high binding affinity for the β-ketoacyl synthase (KS) domain, occupying its catalytic cleft through hydrogen bonding and hydrophobic interactions, thereby obstructing substrate binding researchgate.net.
FASN uniquely catalyzes the production of palmitate, a saturated fatty acid that serves as a fundamental building block for long-chain fatty acids, phospholipids, and lipid second messengers, all vital for cell membrane formation and energy storage invivochem.comsagimet.comaacrjournals.orgdrugpatentwatch.comaacrjournals.orgresearchgate.net. Tumor cells often exhibit an increased dependence on FASN-synthesized palmitate compared to non-tumor cells, which can acquire lipids from their extracellular environment aacrjournals.orgaacrjournals.orgresearchgate.net.
Inhibition of FASN by this compound directly prevents the synthesis of palmitate, thereby reducing the levels of palmitate and palmitate-derived lipids invivochem.comaacrjournals.orgaacrjournals.org. This reduction is critical as it impairs the ability of cells, particularly cancer cells, to build new membranes and maintain essential signaling complexes within membrane microdomains that are enriched in saturated fatty acids aacrjournals.orgaacrjournals.orgresearchgate.net. Metabolomic profiling of serum from non-small cell lung cancer (NSCLC) patients treated with this compound showed a decrease in palmitate-derived lipids, consistent with FASN inhibition aacrjournals.org. Furthermore, studies in obese men at risk for non-alcoholic fatty liver disease (NAFLD) demonstrated that this compound significantly reduced fasting de novo lipogenesis (DNL) by up to 90% nih.gov.
Table 1: Impact of this compound on Palmitate-Derived Lipids and De Novo Lipogenesis
| Parameter | Effect of this compound Treatment | Reference |
| Serum Palmitate-derived Lipids | Decreased | aacrjournals.org |
| Fasting Hepatic De Novo Lipogenesis | Reduced by up to 90% | nih.gov |
| Fructose-stimulated Peak Fractional DNL | Progressive reductions | nih.gov |
Modulation of Cellular Lipid Metabolism
Beyond direct enzymatic inhibition, this compound broadly modulates cellular lipid metabolism, impacting de novo lipogenesis, lipid droplet homeostasis, and the abundance of polyunsaturated fatty acids.
De novo lipogenesis (DNL) is the process by which cells synthesize fatty acids from non-lipid precursors, primarily glucose manufacturingchemist.comnih.gov. FASN is a key enzyme in this pathway, and its upregulation is a hallmark in many cancers and metabolic disorders like NASH ascopubs.orginvivochem.commanufacturingchemist.comaacrjournals.orgnih.govsagimet.comacs.org. This compound is a potent inhibitor of DNL sagimet.com.
In a Phase I clinical study involving obese men with metabolic abnormalities, this compound demonstrated a dose-dependent reduction in hepatic DNL manufacturingchemist.comnih.gov. For instance, doses ranging from 50-150 mg/day for 10 days resulted in a significant reduction in fasting DNL, with increasing plasma concentrations of this compound correlating with progressive reductions in fructose-stimulated peak fractional DNL manufacturingchemist.comnih.gov. In NASH patients, this compound was shown to reduce liver fat, a direct consequence of inhibiting DNL manufacturingchemist.comsagimet.comascletis.comresearchgate.net.
Table 2: Reduction in Hepatic De Novo Lipogenesis by this compound
| Dose (mg/day) | Duration (days) | Fasting DNL Reduction | Fructose-Stimulated Peak Fractional DNL | Reference |
| 50-150 | 10 | Up to 90% | Progressive reduction with increasing plasma concentration | nih.gov |
Lipid droplets (LDs) are dynamic organelles that store excess fatty acids and cholesterol as triglycerides and cholesteryl esters, preventing lipotoxicity and serving as energy reservoirs ijbs.commdpi.com. Cancer cells often accumulate lipid droplets, reflecting their reprogrammed lipid metabolism and dependence on enhanced lipid storage for proliferation and survival, especially under metabolic stress aacrjournals.orgaacrjournals.orgijbs.commdpi.com.
This compound has been observed to influence lipid droplet homeostasis. In colorectal cancer (CRC) spheroids, this compound treatment caused alterations to the lipid droplets acs.orgmetabolomicsworkbench.orgnih.gov. While this compound generally reduced lipid storage in most conditions, its effects on cell growth in endocrine-resistant breast cancer cells were limited, suggesting that while lipid storage is affected, other metabolic dependencies might exist larvol.comresearchgate.netresearchgate.net.
The influence of this compound extends to the composition of cellular fatty acids, including polyunsaturated fatty acids (PUFAs). In studies with colorectal cancer spheroids, this compound exposure led to higher abundances of polyunsaturated fatty acids (PUFAs), a distinct effect compared to other FASN inhibitors like cerulenin, which caused a decreased abundance of PUFAs larvol.comacs.orgmetabolomicsworkbench.orgnih.gov. This increase in PUFAs in this compound exposed spheroids suggests a potential mechanism of cell death via ferroptosis, rather than conventional apoptosis or necrosis larvol.comacs.orgmetabolomicsworkbench.orgnih.gov. Furthermore, in endocrine-resistant breast cancer cells, PUFAs containing six or more double bonds were elevated and remained unaffected or even increased with this compound treatment researchgate.netresearchgate.net. This favorable effect on fatty acid composition, specifically the increased long-chain polyunsaturated fatty acid content, has been associated with cardiovascular benefits sagimet.com.
Table 3: Effect of FASN Inhibitors on Polyunsaturated Fatty Acid (PUFA) Abundance in CRC Spheroids
| Inhibitor | Effect on PUFA Abundance | Implied Cell Death Mechanism | Reference |
| This compound | Higher abundances | Ferroptosis | larvol.comacs.orgmetabolomicsworkbench.orgnih.gov |
| Cerulenin | Decreased abundance | Not specified (different from ferroptosis) | larvol.comacs.orgmetabolomicsworkbench.orgnih.gov |
Influence on Signal Transduction Pathways
The inhibition of FASN by this compound has a profound influence on several key signal transduction pathways, which are often dysregulated in various pathological conditions, particularly in cancer.
Interference with PI3K/AKT Signaling
FASN inhibition, notably by this compound and its analogues like TVB-3166, leads to the disruption of the PI3K/AKT/mTOR signaling pathways researchgate.net. Studies have demonstrated that this compound can inhibit AKT phosphorylation researchgate.netnih.gov. The suppression of FASN by this compound has been shown to induce apoptosis through its impact on the PI3K/AKT pathway wikipedia.org. In conditions such as AL amyloidosis, where the PI3K/AKT pathway is overexpressed, FASN is identified as a significant target of activated AKT, with AKT capable of enhancing FASN expression and activity to promote lipid biosynthesis nih.gov. Furthermore, TVB-3166 has been observed to disrupt lipid structures and cell membranes by inhibiting the AKT and β-catenin pathways, ultimately leading to tumor cell apoptosis fishersci.co.ukuni.lu. Research also indicates that the activation of AKT pathways can be associated with reduced sensitivity to FASN inhibition in colorectal cancer cells nih.gov. Clinically, increased reductions in phospho-active AKT have been observed in patients treated with this compound researchgate.net. The ability of FASN inhibition to restore sensitivity to certain chemotherapeutics may involve plasma membrane remodeling, inhibition of protein palmitoylation, and the subsequent impairment of interaction and activation among membrane-associated signaling molecules such, as AKT nih.gov. The hyperactivation of the PI3K/AKT/mTOR pathway is recognized as a mechanism of resistance to many small molecule inhibitors and plays a pertinent role in regulating various aspects of cancer metabolism citeab.com.
Modulation of c-Myc and Wnt/β-Catenin Pathways
FASN inhibitors, including this compound, are known to remodel tumor cell membranes, disrupt pAKT and Wnt/β-catenin pathways, and reprogram gene expression researchgate.net. A key mechanism of action mediated by FASN inhibition involves the suppression of the Wnt/β-catenin pathway and the expression of TCF-promoter-regulated genes, such as c-Myc cenmed.com. Specifically, TVB-3166, an analogue of this compound, has been shown to interfere with β-catenin pathway signaling, resulting in a significant decrease in c-Myc protein expression metabolomicsworkbench.org. The Wnt/β-catenin signaling pathway is crucial for cancer cell proliferation and survival, and it contributes to cancer cell polarity, stemness maintenance, migration, and invasion umweltprobenbank.de. Loss of APC function, often due to mutations, promotes the translocation of β-catenin to the nucleus and increases the transcription of Wnt target genes, including c-Myc umweltprobenbank.de. This compound has been demonstrated to inhibit Wnt/β-catenin signaling nih.gov. In some contexts, FASN inhibition in colorectal cancer can lead to an increase in active β-catenin nih.gov. Clinical data from this compound trials have also indicated dysregulation of β-catenin and Ras pathways in responsive patients wikipedia.org.
Impact on AMPK Signaling
The inhibition of FASN by this compound (and its analogues) has been shown to alter multiple signaling pathways, including the Akt and AMPK pathways nih.gov. Another FASN inhibitor, C75, has been observed to increase the activation of the metabolic sensing AMP-activated kinase (AMPK) pathway guidetopharmacology.org. Conversely, the activation of AMPK pathways can be associated with reduced sensitivity to FASN inhibition in colorectal cancer cells nih.gov. AMPK is recognized as one of the major oncogenic pathways that are altered by TVB inhibitors citeab.comciteab.com. Under conditions of oxidative stress, the LKB1/AMPK pathway is activated to inhibit early biosynthesis and coordinate catabolic processes, such as fatty acid oxidation and autophagy innexscientific.com.
Effects on Cellular Structure and Dynamics
Beyond its influence on signaling pathways, this compound also elicits significant effects on the structural integrity and dynamic processes within cells.
Plasma Membrane and Lipid Raft Remodeling
FASN inhibition by this compound contributes to tumor cell apoptosis through various mechanisms, including the remodeling of plasma membranes nih.govwikipedia.orgresearchgate.netnih.gov. Palmitate and its derived lipids are essential components of cellular membrane structures wikidata.org. In cancer cells, lipid rafts are abundantly formed within membranes and serve as platforms for the assembly of signaling complexes wikidata.orgdergipark.org.trresearchgate.net. FASN inhibition has been shown to disrupt the architecture of these lipid rafts guidetopharmacology.orguni.lu. This remodeling of plasma membranes in response to decreased palmitate levels is believed to be a mechanism by which FASN inhibition can restore sensitivity to certain chemotherapeutics nih.gov. Furthermore, FASN inhibition directly remodels tumor cell membranes researchgate.net. Studies involving FASN knockdown have also indicated a reduction in the number of lipid rafts and an impact on actin remodeling, highlighting the broad structural consequences of FASN activity google.com.
Disruption of Microtubule Organization and Tubulin Palmitoylation
A significant consequence of FASN inhibition is the alteration of beta-tubulin expression and the disruption of the organization of cellular microtubule structures nih.govfishersci.co.ukuni.lu. Crucially, FASN inhibition prevents beta-tubulin palmitoylation nih.govfishersci.co.ukuni.lumetabolomicsworkbench.org. The disruption of protein palmitoylation, a post-translational modification where palmitate is attached to proteins, is considered a significant contributor to the anti-tumor activity of FASN inhibition nih.gov. FASN plays a role in facilitating the palmitoylation of several critical proteins, including tubulin wikidata.org. Therefore, the inhibition of FASN by this compound prevents palmitoylation, which in turn alters subcellular protein localization and function wikidata.org. Research on TVB-3166, an analogue of this compound, has demonstrated that it significantly reduces tubulin palmitoylation and mRNA expression fishersci.co.ukmetabolomicsworkbench.org. The disrupted microtubule organization in tumor cells is an additional consequence of FASN inhibition fishersci.co.uk. Interestingly, FASN inhibitors have been shown to enhance the effects of both microtubule-stabilizing drugs, such as paclitaxel (B517696) and docetaxel, and microtubule-destabilizing drugs, like vinblastine (B1199706) fishersci.co.ukuni.lu. Tubulin itself undergoes post-translational modification with palmitate, and palmitoylated-tubulin is found associated with microtubule tracks and the plasma membrane uni.lu.
Preclinical Efficacy of Tvb 2640 in Disease Models
Oncology Models
TVB-2640 has demonstrated preclinical efficacy across a diverse range of oncology models, primarily through its mechanism of FASN inhibition. These studies have elucidated its potential as a monotherapy and in combination with other therapeutic agents, highlighting its impact on tumor cell proliferation, survival, and sensitivity to existing treatments.
Preclinical in vitro investigations have extensively characterized the sensitivity of various cancer cell lines to this compound, revealing its broad spectrum of anti-tumor activity.
This compound has shown efficacy in lung cancer models, particularly in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). Studies have indicated that KRAS-mutant NSCLC cell lines exhibit greater sensitivity to FASN inhibitors, including this compound, compared to KRAS wild-type cells researchgate.netresearchgate.net. For instance, the CALU-6 non-small cell lung cancer cell line has been identified as sensitive to FASN inhibition by this compound, which causes changes in beta-tubulin expression and disrupts microtubule organization aacrjournals.org.
In small cell lung cancer (SCLC), this compound treatment has been shown to decrease cellular cholesterol and triglyceride levels and significantly reduce sphere formation ability in a dose- and time-dependent manner in cell lines such as H1048 and H69 frontiersin.org. This suggests that this compound can attenuate SCLC lipogenesis and self-renewal properties frontiersin.org. The compound also demonstrated the ability to sensitize chemotherapy-resistant SCLC cells to etoposide (B1684455) treatment, highlighting its potential as a combination therapy frontiersin.org.
Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
| NSCLC | CALU-6 | Disrupts microtubule structures, sensitivity to FASN inhibition | aacrjournals.org |
| NSCLC (KRAS-mutant) | Not specified | Greater sensitivity compared to KRAS WT | researchgate.netresearchgate.net |
| SCLC | H1048, H69 | Decreased cholesterol and triglyceride levels, reduced sphere formation ability | frontiersin.org |
| SCLC (Chemo-resistant) | H69AR | Sensitized cells to etoposide, suppressed tumor growth | frontiersin.org |
This compound has demonstrated activity in various breast cancer models, including triple-negative breast cancer (TNBC) and endocrine-resistant breast cancer. In brain-metastatic (BM) TNBC cell lines, such as MDA-MB-231-BR, MDA-MB-231, PDO-BC25, and PDO-BC25-2, this compound has shown synergistic effects when combined with the topoisomerase inhibitor SN-38 researchgate.netnih.gov. This synergy was observed in 3D culture models and involved upregulation of fatty acid synthesis genes and downregulation of cell cycle progression genes researchgate.netnih.gov. This compound alone also slowed the motility and reduced the invasion of these breast cancer cell lines, even with minimal impact on viability in short-term assays nih.govresearchgate.net.
For endocrine-resistant breast cancer, studies have investigated TVB-3166, an analog of this compound, in tamoxifen-resistant (MCF7/TamR) and fulvestrant-resistant (MCF7/FR) MCF7 cells, as well as palbociclib-resistant cells aacrjournals.org. TVB-3166 markedly inhibited proliferation in these resistant cell lines compared to parental cells aacrjournals.org. RNA sequencing revealed that TVB treatment led to downregulation of genes related to EMT (epithelial-mesenchymal transition), E2F targets, cholesterol homeostasis, and mTORC1 signaling in fulvestrant-resistant cells aacrjournals.org. Furthermore, this compound has shown responses in breast cancer patients, including those with HER2-positive advanced breast cancer, and preliminary data suggest prolonged disease control when combined with cytotoxic chemotherapy researchgate.netresearchgate.netaacrjournals.org.
Table 2: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
| TNBC (Brain Metastatic) | MDA-MB-231-BR, MDA-MB-231, PDO-BC25, PDO-BC25-2 | Synergizes with SN-38, upregulates FAS, downregulates cell cycle progression genes, slows motility, reduces invasion | researchgate.netnih.govresearchgate.net |
| Endocrine-Resistant Breast Cancer | MCF7/TamR, MCF7/FR, Palbociclib-resistant MCF7 | Marked inhibition of proliferation (using TVB-3166 analog) | aacrjournals.org |
This compound has demonstrated efficacy in ovarian cancer cell lines researchgate.net. Responses to this compound have been detected in ovarian cancer patients in early clinical investigations researchgate.netresearchgate.netnih.gov. In vitro studies have characterized tumor type sensitivity to FASN inhibition, including ovarian tumor cell types aacrjournals.org.
Table 3: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
| Ovarian Cancer | Not specified | Exhibits sensitivity to FASN inhibition | aacrjournals.orgresearchgate.net |
This compound and its analogs have shown anti-tumor activity in established colorectal cancer (CRC) cell lines and primary CRC cells aacrjournals.orgnih.gov. For example, this compound and TVB-3166 caused inhibition of xenograft tumor growth in varied tumor models, including COLO-205 and HCT-116 colon adenocarcinoma cell lines, with in vivo sensitivity aligning with in vitro data aacrjournals.org.
In primary colorectal cancer cell lines such as Pt 93, Pt 130, and Pt 2377 PT, treatment with the analog TVB-3664 significantly decreased the level of dihydro-sphingosine-1-phosphate (DH-S1P) aacrjournals.org. FASN inhibition in CRC cells can lead to activation of pathways like Akt and AMPK, which may influence responsiveness nih.gov. Recent research also indicates that this compound induces a ferroptotic death mechanism in CRC spheroids, such as HT-29 cells larvol.com.
Table 4: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
| Colorectal Cancer | COLO-205, HCT-116 | Inhibition of tumor growth (xenograft models, aligned with in vitro) | aacrjournals.org |
| Primary Colorectal Cancer | Pt 93, Pt 130, Pt 2377 PT | Decreased DH-S1P levels (using TVB-3664 analog) | aacrjournals.org |
| Colorectal Cancer | HT-29 spheroids | Induces ferroptotic death mechanism | larvol.com |
Preclinical studies have also investigated the effects of FASN inhibition in prostate cancer cell lines. The 22Rv1 prostate tumor cell line has been identified as sensitive to FASN inhibition by this compound, leading to changes in beta-tubulin expression and disruption of microtubule structures aacrjournals.org.
While this compound itself is mentioned in the context of prostate cancer, more detailed in vitro data for prostate cancer cell lines often refer to its analog, TVB-3166. Treatment of the LNCaP-LN3 prostate cancer cell line with TVB-3166 decreased palmitate content, leading to the accumulation of total lipids researchgate.net. This effect was observed even under serum-free conditions, indicating that the increase in total lipids was not due to increased fatty acid uptake researchgate.net.
Table 5: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effect of this compound | Reference |
| Prostate Cancer | 22Rv1 | Disrupts microtubule structures, sensitivity to FASN inhibition | aacrjournals.org |
| Prostate Cancer | LNCaP-LN3 | Decreased palmitate content, accumulated total lipids (using TVB-3166 analog) | researchgate.net |
In Vivo Xenograft Models of Tumor Growth Inhibition and Regression
Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) Models
This compound has shown significant preclinical efficacy in models of MASH, addressing the core components of steatosis, inflammation, and fibrosis.
In Vitro Studies in Hepatic Cell Types (e.g., Stellate Cells, Liver Microtissues)
In human primary liver microtissues (LMTs), which contain hepatocytes, hepatic endothelial cells, hepatic stellate cells (HSCs), and Kupffer cells, this compound demonstrated direct anti-steatotic activity selleckchem.comprobechem.com. Treatment with this compound significantly reduced the accumulation of cellular triglycerides (TGs) induced by glucose and insulin (B600854) stimulation, mimicking fatty liver disease conditions selleckchem.comprobechem.com.
Beyond steatosis, FASN inhibition by this compound and related FASN inhibitors like TVB-3664, impacted fibrogenic and pro-inflammatory pathways in hepatic cell types selleckchem.comprobechem.com. In human hepatic stellate cells (HSCs), FASN inhibition decreased the expression of fibrosis markers, including collagen1α (COL1α1) and α-smooth muscle actin (αSMA) selleckchem.comprobechem.com. In the human primary cell LMT model, this compound also reduced markers of inflammation, such as interferon-inducible protein-10 (IP-10), and fibrosis markers, including Sirius Red staining. Furthermore, in CD4+ T cells exposed to NASH-related cytokines, FASN inhibition reduced the production of Th17 cells, and in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), it decreased interleukin-1 beta (IL-1β) release selleckchem.comprobechem.com.
Table 1: Effects of FASN Inhibition on Cellular Parameters in In Vitro MASH Models
| Cell Type/Model | Compound Used | Parameter Measured | Observed Effect | Reference |
| Human Liver Microtissues | This compound | Cellular Triglycerides | Reduced accumulation | selleckchem.comprobechem.com |
| Human Hepatic Stellate Cells (HSCs) | TVB-3664 | Collagen1α (COL1α1) expression | Reduced | selleckchem.comprobechem.com |
| Human Hepatic Stellate Cells (HSCs) | TVB-3664 | α-smooth muscle actin (αSMA) expression | Reduced | selleckchem.comprobechem.com |
| Human Liver Microtissues | This compound | IP-10 (inflammation marker) | Reduced | |
| Human Liver Microtissues | This compound | Sirius Red (fibrosis marker) | Reduced | |
| CD4+ T cells | FASN inhibition | Th17 cell production | Decreased | selleckchem.comprobechem.com |
| LPS-stimulated PBMCs | TVB-3166 | IL-1β release | Reduced | selleckchem.comprobechem.com |
In Vivo Diet-Induced and Chemically-Induced Animal Models
Preclinical studies in various animal models of MASH have demonstrated the efficacy of FASN inhibition. While this compound itself is in clinical development, related FASN inhibitors such as TVB-3664 have been extensively used in in vivo mouse models due to optimized pharmacokinetic properties selleckchem.com. These studies provide strong evidence for the role of FASN inhibition in ameliorating MASH pathology. Denifanstat (this compound) has been shown to improve MASH when used as monotherapy or in combination with the GLP-1 agonist semaglutide (B3030467) in preclinical studies.
In diet-induced NASH mouse models, FASN inhibition effectively prevented the development of hepatic steatosis selleckchem.commedchemexpress.com. In models with established diet-induced NASH, FASN inhibition led to a reduction in the NAFLD activity score and hepatic triglyceride levels medchemexpress.com. This highlights the direct impact of FASN inhibition on lipid accumulation in the liver.
FASN inhibition has been shown to attenuate inflammatory drivers of NASH by directly inhibiting immune cells medchemexpress.com. In mice with diet-induced NASH, FASN inhibition resulted in reduced circulating levels of interleukin-1 beta (IL-1β) medchemexpress.com.
Preclinical data indicate that FASN inhibition prevents the development of hepatic fibrosis in diet-induced NASH mouse models selleckchem.commedchemexpress.com. Furthermore, in the carbon tetrachloride (CCl4)-induced FAT-NASH mouse model, FASN inhibition significantly decreased hepatic fibrosis and reduced associated fibrosis markers medchemexpress.com. The anti-fibrotic effects are attributed, in part, to the direct inhibition of stellate cells by FASN inhibitors medchemexpress.com.
Antiviral Activity in Preclinical Models
Beyond its role in MASH, this compound has demonstrated antiviral activity in preclinical models against specific viruses.
This compound exhibits potent inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. In in vitro studies, this compound markedly inhibited SARS-CoV-2 with an EC50 of 4 nM. This inhibitory effect was observed across various cell lines, including HEK293T-hACE2, Caco-2, and MEF-hACE2 cells, and was consistent for both early-lineage SARS-CoV-2 (USA-WA1/2020) and newer variants. The mechanism involves FASN inhibition affecting the palmitoylation of the SARS-CoV-2 spike protein probechem.com.
Table 2: Antiviral Activity of this compound Against SARS-CoV-2 In Vitro
| Virus/Variant | Cell Lines Tested | EC50 (nM) | Reference |
| SARS-CoV-2 (early-lineage) | HEK293T-hACE2, Caco-2, MEF-hACE2 | 4 | |
| SARS-CoV-2 (new variants) | HEK293T-hACE2, Caco-2, MEF-hACE2 | Similar to early-lineage |
In in vivo models, this compound showed significant antiviral activity and improved survival in SARS-CoV-2-infected K18-hACE2 transgenic mice. The compound was administered intraperitoneally at a dose of 8 mg kg-1 body weight.
Furthermore, FASN inhibition has been implicated in the replication of Hepatitis C Virus (HCV). FASN is upregulated in the presence of HCV, including genomic JFH-1 virus (genotype 2a) and subgenomic Con1b. Studies have shown that FASN interacts with the N-terminal domain of HCV NS5B, co-localizing within active HCV replication complexes and directly increasing HCV NS5B RNA-dependent RNA polymerase (RdRp) activity in vitro. Preclinical data for this compound (from 3-V Biosciences) have indicated positive results for FASN inhibition in the context of HCV.
Mechanisms of Resistance and Determinants of Sensitivity to Tvb 2640
Cellular Dependencies on Endogenous Lipogenesis for Proliferation and Survival
Many cancer cells exhibit a heightened dependency on endogenous lipogenesis for their rapid proliferation and survival, a phenomenon often referred to as "lipogenic phenotype" umh.esmednexus.orgmdpi.com. FASN is a key driver of this process, providing the necessary fatty acids for membrane synthesis, protein acylation (e.g., KRAS), and lipid signaling pathways invivochem.comsagimet.com. Inhibition of FASN by TVB-2640 prevents the synthesis of palmitate, leading to a reduction in cell signaling, induction of tumor cell apoptosis, and inhibition of cell proliferation in susceptible tumor cells invivochem.com. For instance, this compound has been shown to significantly suppress the self-renewal ability of small cell lung cancer (SCLC) cells, accompanied by decreased triglyceride and cholesterol levels frontiersin.org. FASN activity also fine-tunes the threshold for mitochondrial apoptosis in cancer cells, suggesting that enhanced mitochondrial priming underlies the apoptotic hypersensitivity of nascent fatty acid-starved cancer cells induced by FASN inhibition mednexus.org.
Influence of Exogenous Lipid Availability on Responsiveness to FASN Inhibition
The availability of exogenous lipids can significantly influence the responsiveness of cancer cells to FASN inhibition. A prominent hypothesis suggests that tumor cells with impaired FASN function might compensate for lipid deficiency by importing extracellular fatty acids and lipids from the microenvironment frontiersin.org. This compensatory mechanism can potentially compromise the efficacy of FASN inhibitors in vivo frontiersin.orgoncotarget.com.
For example, studies in colorectal cancer cells have shown that FASN inhibition can upregulate the lipid receptor CD36 and stimulate the uptake of extracellular lipids frontiersin.org. However, this compensatory uptake of exogenous lipids is not universally observed across all cancer types. In ovarian cancer cells, neither FASN inhibitors (such as this compound derivatives G28UCM and Fasnall) nor FASN-specific siRNAs were found to stimulate a relief pathway leading to enhanced uptake of extrinsic fatty acids or low-density lipoproteins (LDLs) frontiersin.orgfrontiersin.org. This suggests that the ability of cells to utilize exogenous lipids as a compensatory mechanism is context-dependent and varies by cancer type frontiersin.org.
In endocrine-resistant breast cancer cells, while this compound effectively reduced FASN activity, its impact on lipid droplet storage and cell growth was variable and did not always correlate with significant growth reduction biorxiv.orgbiorxiv.orgresearchgate.net. Some endocrine-resistant breast cancer cells showed increased polyunsaturated fatty acid (PUFA) levels when FASN was inhibited, suggesting that these cells might respond to de novo synthesis blockade by taking up essential fatty acids and processing them into long-chain PUFAs biorxiv.orgbiorxiv.orgresearchgate.net. This indicates that targeting specific lipid metabolic dependencies, such as PUFA pathways, could be an alternative strategy for treating endocrine-resistant breast cancer biorxiv.orgresearchgate.net.
Table 1: Influence of Exogenous Lipid Availability on this compound Responsiveness
| Cancer Type | Response to FASN Inhibition by this compound | Compensatory Mechanism (Exogenous Lipids) | Reference |
| Colorectal Cancer | Reduced proliferation, apoptosis | Upregulation of CD36, increased lipid uptake | frontiersin.orgoncotarget.com |
| Ovarian Cancer | Reduced growth | No significant increase in exogenous FA/LDL uptake; no CD36 upregulation | frontiersin.orgfrontiersin.org |
| Endocrine-Resistant Breast Cancer | Variable growth reduction, reduced FASN activity, variable lipid droplet storage | Increased PUFA levels, potential processing of exogenous FAs into LC-PUFAs | biorxiv.orgbiorxiv.orgresearchgate.net |
Role of Oncogenic Pathway Activation in Modulating Sensitivity to this compound
Oncogenic pathway activation plays a significant role in modulating sensitivity to FASN inhibition by this compound. FASN itself is often regulated by major oncogenic pathways, such as the PI3K/AKT/mTOR and β-catenin signaling pathways mednexus.org.
PI3K/AKT/mTOR Pathway : This pathway is a central regulator of de novo fatty acid synthesis, including FASN mednexus.org. Inhibition of FASN can lead to the disruption of lipid raft architecture and inhibition of the PI3K/AKT/mTOR pathway, ultimately leading to apoptosis in tumor cells mednexus.org. Conversely, activation of the PI3K/AKT pathway can be a mechanism of resistance to FASN inhibition mdpi.comoncotarget.com. For example, studies in colorectal cancer patient-derived xenograft (PDX) models showed that sensitivity to FASN inhibitors was influenced by the activation of AKT pathways mdpi.comoncotarget.com. In hepatocellular carcinoma (HCC), there is a mechanistic interplay between FASN inhibition and PI3K/AKT pathway modulation, involving crosstalk with Unfolded Protein Response (UPR) components and apoptotic regulators researchgate.net.
AMPK Pathway : Activation of the AMP-activated protein kinase (AMPK) pathway has also been implicated in resistance to FASN inhibition mdpi.comoncotarget.com.
EGFR Pathway : In glioblastoma, EGFR-amplified tumors show a strong dependency on lipogenesis for growth. Constitutively activating EGFR mutants, such as EGFRvIII, can lead to increased reliance on lipogenesis, making these cells potentially more sensitive to FASN inhibition mdpi.com.
Genetic Markers Associated with Differential Sensitivity (e.g., KRAS Mutation Status)
Specific genetic mutations can serve as markers for differential sensitivity to this compound.
KRAS Mutation Status : KRAS-mutant (KRAS-MUT) non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer patients have shown increased clinical activity and responses to this compound mdpi.comsagimet.comoncotarget.comresearchgate.net. KRAS-mutant cell lines often exhibit increased sensitivity to FASN inhibitors compared to KRAS wild-type (KRAS-WT) cell lines sagimet.com. Potential mechanisms for this increased sensitivity include the reliance of KRAS on metabolism, particularly KRAS4a palmitoylation, and the maintenance of membrane architecture which is crucial for KRAS signaling sagimet.com. FASN is frequently upregulated in KRAS-driven tumors, and this compound has demonstrated efficacy in reducing lipid droplet accumulation and restoring T-cell activity, thereby enhancing anti-tumor immunity in these contexts nih.gov.
TP53 Mutation : In colorectal cancer patient-derived xenograft (PDX) models, sensitivity to FASN inhibitors was also influenced by TP53 mutations mednexus.orgmdpi.com.
Table 2: Genetic Markers and Sensitivity to this compound
| Genetic Marker | Associated Sensitivity/Resistance | Cancer Types | Reference |
| KRAS Mutation | Increased sensitivity | NSCLC, Ovarian Cancer, Breast Cancer, PDAC | mdpi.comsagimet.comoncotarget.comresearchgate.netnih.gov |
| TP53 Mutation | Influences sensitivity | Colorectal Cancer (PDX models) | mednexus.orgmdpi.com |
| EGFR Amplification/EGFRvIII | Strong dependency on lipogenesis, potential sensitivity | Glioblastoma | mdpi.com |
Context-Dependent Sensitivity to FASN Inhibition (e.g., Glucose Availability)
The metabolic environment, including nutrient availability, can influence the sensitivity of cancer cells to FASN inhibition.
Glucose Availability : Cancer cells exhibit metabolic plasticity, and their reliance on specific metabolic pathways can shift based on nutrient availability mednexus.org. For instance, glioblastoma (GBM) cells can hydrolyze lipid droplets for β-oxidation during times of limited glucose availability nih.gov. This suggests that conditions of glucose deprivation might increase the dependency on lipid metabolism, potentially enhancing sensitivity to FASN inhibition. While direct studies on this compound and glucose availability are less detailed, the general principle of metabolic flexibility implies that cells might adapt to FASN blockade by altering their glucose metabolism or vice versa jci.orgfrontiersin.org. Some lipogenic cells, however, may not be affected by FASN inhibitors and might undergo additional adaptive stages mednexus.org.
Compensatory Mechanisms in Response to FASN Blockade
Cells can activate various compensatory mechanisms in response to FASN blockade, contributing to resistance.
Exogenous Lipid Uptake : As discussed in Section 4.2, increased uptake of exogenous fatty acids and lipids from the microenvironment is a primary compensatory mechanism frontiersin.orgoncotarget.com. This can be mediated by transporters like CD36 frontiersin.org.
Activation of Alternative Metabolic Pathways : Cells may shift their metabolic reliance to other pathways to generate energy or building blocks. For example, some endocrine-resistant breast cancer cells, upon FASN inhibition, showed increased levels of polyunsaturated fatty acids (PUFAs), suggesting a potential shift towards processing exogenous fatty acids into LC-PUFAs via desaturase activity biorxiv.orgresearchgate.net.
Signaling Pathway Activation : Activation of oncogenic pathways like Akt, Erk1/2, and AMPK can serve as mechanisms of resistance to FASN inhibition oncotarget.com.
Mitochondrial Apoptosis Resistance : While FASN inhibition can induce apoptosis, some cancer cells may develop resistance to mitochondrial apoptosis, potentially by activating alternative survival pathways or altering the balance of pro- and anti-apoptotic proteins mednexus.org. The discovery that FASN inhibition can sensitize pancreatic ductal adenocarcinoma (PDAC) cells to BH3 mimetics suggests that overcoming resistance to mitochondrial apoptosis is a key area of investigation larvol.com.
Ferroptosis Modulation : In cervical cancer, FASN downregulation promoted ferroptosis and reduced solute carrier family 7 member 11 (SLC7A11) expression, enhancing cisplatin (B142131) sensitivity nih.govnih.govresearchgate.net. However, some studies suggest that this compound might cause cell death via a ferroptotic mechanism, indicated by higher abundances of polyunsaturated fatty acids (PUFAs) larvol.com. This complex interplay suggests that modulating ferroptosis can be both a mechanism of sensitivity and a potential compensatory response.
Table 3: Compensatory Mechanisms to FASN Blockade
| Mechanism | Description | Impact on this compound Efficacy | Reference |
| Exogenous Lipid Uptake | Increased import of FAs/lipids (e.g., via CD36) to bypass endogenous synthesis. | Can lead to resistance in vivo | frontiersin.orgoncotarget.com |
| Alternative Lipid Processing | Shift to processing exogenous FAs into PUFAs (e.g., in endocrine-resistant breast cancer). | Limits growth reduction | biorxiv.orgbiorxiv.orgresearchgate.net |
| Oncogenic Pathway Activation | Upregulation/activation of pathways like Akt, Erk1/2, AMPK. | Can confer resistance | mdpi.comoncotarget.com |
| Resistance to Mitochondrial Apoptosis | Cells develop mechanisms to evade FASN-induced apoptosis. | Limits apoptotic effects | mednexus.orglarvol.com |
| Ferroptosis Modulation | Complex interplay; FASN inhibition can induce ferroptosis, but cells may adapt or use it as a death pathway. | Can enhance or limit sensitivity | larvol.comnih.govnih.govresearchgate.net |
Preclinical Combination Therapy Strategies with Tvb 2640
Integration with Targeted Therapies
Combination with AMPK Pathway Modulators
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating lipid metabolism. Activation of the AMPK pathway generally leads to the inhibition of anabolic processes, including fatty acid synthesis, and promotes catabolic processes like fatty acid oxidation. Metformin (B114582), a widely used antidiabetic drug, is known to activate AMPK probes-drugs.orgmims.comnih.gov. Given that TVB-2640 inhibits FASN, a key enzyme in fatty acid synthesis, a combination with AMPK activators like metformin could offer a complementary approach to modulate lipid metabolism. While direct preclinical studies specifically combining this compound with AMPK pathway modulators were not identified, the theoretical rationale suggests that such a combination could synergistically suppress de novo lipogenesis and potentially enhance anti-tumor or metabolic benefits by targeting different regulatory points in lipid metabolism.
Combination with BH3 Mimetic Drugs
BH3 mimetics are a class of drugs designed to selectively inhibit anti-apoptotic BCL-2 family proteins, thereby promoting programmed cell death (apoptosis) in cancer cells mims.comashpublications.orgnih.gov. Venetoclax is a well-known BH3 mimetic that selectively targets BCL-2 mims.comashpublications.orgnih.gov. FASN inhibition by this compound has been shown to induce tumor cell apoptosis invivochem.comaacrjournals.org. The rationale for combining this compound with BH3 mimetics lies in their complementary mechanisms of inducing apoptosis. FASN inhibition can disrupt cellular lipid homeostasis, leading to lipotoxicity and stress that sensitize cells to apoptotic signals. Simultaneously, BH3 mimetics directly neutralize anti-apoptotic proteins, lowering the threshold for cell death. This dual targeting of pro-survival pathways could potentially overcome resistance mechanisms and enhance the apoptotic response in various malignancies. Preclinical in vitro and in vivo data have shown that FASN inhibition can synergistically inhibit tumor growth when combined with other agents that affect cell survival pathways aacrjournals.org.
Combination with Immunotherapeutic Agents (e.g., PD1 Inhibitors)
Immunotherapeutic agents, such as PD1 inhibitors, work by blocking immune checkpoints, thereby unleashing the body's own immune response against cancer cells. The interplay between metabolism and immune cell function is increasingly recognized. Fatty acid synthesis, regulated by FASN, plays a role in the function and differentiation of various immune cells, and metabolic reprogramming within the tumor microenvironment can influence immune cell activity. While specific preclinical studies combining this compound with PD1 inhibitors were not found, the mechanistic hypothesis for such a combination is based on the potential for FASN inhibition to modulate the tumor microenvironment or directly impact immune cell metabolism. Disrupting lipid synthesis in cancer cells might alter their immunogenicity or create a more favorable environment for immune cell infiltration and activity, thereby potentially enhancing the efficacy of immune checkpoint blockade.
Multi-Targeting Strategies in Metabolic Diseases
This compound's role in metabolic diseases, particularly NASH, stems from its ability to reduce excess liver fat, decrease inflammation, and blunt fibrosis invivochem.comresearchgate.netbiospace.comlifescievents.comascletis.com. Combination strategies aim to leverage these multi-faceted effects with other agents targeting different aspects of metabolic dysfunction.
Combination with Glucagon-Like Peptide-1 (GLP-1) Agonists (e.g., Semaglutide)
GLP-1 agonists, such as semaglutide (B3030467), are widely used in the management of type 2 diabetes and obesity wikidata.orgmims.comhznu.edu.cnsigmapeptides.comnih.gov. Their mechanism involves increasing glucose-dependent insulin (B600854) secretion, decreasing glucagon (B607659) secretion, slowing gastric emptying, and acting on brain areas to regulate appetite and caloric intake mims.comnih.gov. Preclinical studies have demonstrated a synergistic effect when a FASN inhibitor (TVB-3664, a surrogate for denifanstat) was combined with semaglutide in mouse models of metabolic dysfunction-associated steatohepatitis (MASH) lifescievents.comsagimet.comsagimet.com.
In these models, the combination treatment showed further histological improvement in the NAFLD Activity Score (NAS) and liver fibrosis compared to single-agent treatments lifescievents.comsagimet.comsagimet.com. Semaglutide alone was observed to reduce body weight by over 20% in NASH mice lifescievents.com. The complementary mechanisms of action, with FASN inhibition directly decreasing lipid synthesis, inflammation, and fibrosis in the liver, and GLP-1 agonists promoting weight loss and exerting peripheral metabolic effects, suggest added benefits for MASH treatment lifescievents.comsagimet.com.
Table 1: Preclinical Efficacy of FASN Inhibitor (TVB-3664) and Semaglutide in NASH Mouse Models
| Treatment Group | Effect on NAS (Histological Improvement) | Effect on Liver Fibrosis (Histological Improvement) | Effect on Body Weight |
| FASN Inhibitor (TVB-3664) | Improvement lifescievents.comsagimet.com | Improvement lifescievents.comsagimet.com | Not specified in combination context |
| Semaglutide | Improvement lifescievents.comsagimet.com | Improvement lifescievents.comsagimet.com | >20% reduction lifescievents.com |
| Combination | Further histological improvement lifescievents.comsagimet.com | Further histological improvement lifescievents.comsagimet.com | Reduced lifescievents.com |
Combined Inhibition of De Novo Lipogenesis Pathways (e.g., ACC Inhibitors)
De novo lipogenesis (DNL) is a metabolic pathway that converts excess carbohydrates into fatty acids. Both FASN and acetyl-CoA carboxylase (ACC) are critical enzymes in the DNL pathway. This compound inhibits FASN invivochem.comcenmed.comdrugpatentwatch.com. ACC inhibitors, such as PF-05175157, target ACC1 and ACC2, enzymes that catalyze the carboxylation of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid synthesis tocris.comnih.gov. PF-05175157 has been shown to reduce hepatic and skeletal muscle malonyl-CoA levels and inhibit hepatic DNL in rats tocris.com. Given that FASN and ACC operate sequentially in the DNL pathway, their combined inhibition could lead to a more profound suppression of fatty acid synthesis. While specific preclinical data on this compound directly combined with ACC inhibitors were not identified, the mechanistic synergy suggests that dual inhibition of these key DNL enzymes could be a highly effective strategy for reducing hepatic steatosis and its downstream consequences in metabolic diseases.
Combination with Anti-fibrotic Agents (e.g., Pirfenidone)
Liver fibrosis is a significant component of progressive metabolic liver diseases like NASH invivochem.comresearchgate.netbiospace.com. This compound has demonstrated anti-fibrotic activity by reducing procollagen (B1174764) and profibrotic gene expression and directly inhibiting fibrogenesis in human hepatic stellate cells in preclinical studies researchgate.netascletis.com. Pirfenidone (B1678446) is an established anti-fibrotic agent used in idiopathic pulmonary fibrosis, known for its ability to reduce fibroblast proliferation, inhibit transforming growth factor-beta (TGF-β) stimulated collagen production, and decrease fibrogenic mediators wikipedia.orgmims.comsantannapisa.itnih.gov. The rationale for combining this compound with anti-fibrotic agents like pirfenidone is based on their complementary mechanisms in addressing liver fibrosis. This compound targets the metabolic drivers of fibrosis by reducing lipotoxicity and inflammation, while pirfenidone directly modulates fibrotic pathways. This multi-pronged approach could potentially lead to more comprehensive fibrosis regression or prevention in advanced liver diseases.
Biomarkers and Translational Research Approaches for Tvb 2640
Pharmacodynamic Biomarkers of FASN Inhibition in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is interacting with its intended target and exerting the expected biological effect. For TVB-2640, these markers provide direct evidence of FASN inhibition.
Inhibition of FASN by this compound leads to a predictable buildup of upstream substrates and a depletion of downstream products. nih.gov This is readily observed through the analysis of specific metabolites in the serum.
Malonyl Carnitine: As FASN activity is blocked, its substrate, malonyl-CoA, accumulates within the cell. Malonyl-CoA is subsequently converted to malonyl carnitine, which can be measured in the serum. nih.gov Studies have consistently shown that treatment with this compound leads to a significant, dose-dependent increase in serum malonyl carnitine levels. nih.govaacrjournals.orgsagimet.com In a phase 1 clinical study, mean serum malonyl carnitine levels increased by approximately 3.8-fold from pre-treatment levels. researchgate.net This elevation serves as a robust and direct indicator of FASN pathway engagement. nih.gov
Tripalmitin: Palmitate is the primary product of the FASN-catalyzed reaction. aacrjournals.org Tripalmitin, a triglyceride containing three palmitate molecules, is used as a surrogate marker for de novo palmitate synthesis, as measuring palmitate directly can be confounded by dietary intake. nih.gov Following this compound administration, a decrease in serum tripalmitin levels is observed, reflecting the reduced production of new fatty acids. nih.govsagimet.comsagimet.com This decrease provides further evidence of target inhibition.
| Biomarker | Effect of this compound | Rationale | Significance |
|---|---|---|---|
| Malonyl Carnitine | Significant Increase nih.govaacrjournals.org | Accumulation of FASN substrate (malonyl-CoA) nih.gov | Direct marker of FASN target engagement nih.gov |
| Tripalmitin | Decrease nih.govsagimet.com | Reduced synthesis of FASN product (palmitate) nih.gov | Surrogate marker for inhibition of de novo lipogenesis nih.gov |
Beyond single metabolites, comprehensive lipidomic profiling of tissues such as serum and tumors provides a broader view of the impact of FASN inhibition. nih.govresearchgate.net Preclinical and clinical studies have demonstrated that this compound induces significant alterations in the lipid composition of both surrogate (serum) and target (tumor) tissues. aacrjournals.orgaacrjournals.org
Lipidomic analyses have confirmed a decrease in palmitate and various palmitate-associated lipids. aacrjournals.orgaacrjournals.org In patient-derived xenograft (PDX) models of colorectal cancer, FASN inhibition with a this compound analog altered the lipid composition in sensitive tumors. nih.gov A recent study profiling the lipidome of colorectal cancer spheroids treated with this compound found that the inhibitor caused higher abundances of polyunsaturated fatty acids (PUFAs), suggesting a potential mechanism of cell death via ferroptosis. nih.gov In clinical studies, lipidomic profiling of patient serum revealed widespread changes in lipid classes, including decreases in various triglyceride species following this compound treatment. researchgate.net
Sebum, an easily accessible biological fluid, has proven to be a valuable surrogate tissue for assessing the pharmacodynamic effects of this compound. nih.govsagimet.com The lipid composition of sebum is highly dependent on de novo lipogenesis. sagimet.com
Treatment with this compound leads to a marked reduction in the production of sebum triglycerides. researchgate.net Specifically, levels of sapienic acid , a fatty acid that is unique to human sebum and a direct downstream derivative of palmitate, are significantly decreased. nih.govresearchgate.netsagimet.com This provides a clear, non-invasive biomarker of FASN inhibition in a peripheral tissue, demonstrating systemic target engagement. nih.gov The reduction in sapienic acid persists over the treatment period, highlighting sustained drug activity. researchgate.net
Molecular Biomarkers of Response and Resistance
Identifying molecular biomarkers that predict which tumors will respond to this compound and which may be resistant is a key goal of translational research. Studies in preclinical models have investigated FASN expression itself and downstream signaling pathways as potential predictive markers.
While this compound targets FASN, the level of FASN expression in tumors does not consistently predict the response to the inhibitor. nih.gov Although many tumor types upregulate FASN compared to normal tissues, preclinical studies in colorectal cancer PDX models showed that the presence of FASN expression alone was not sufficient to predict sensitivity to FASN inhibitors. aacrjournals.orgnih.gov However, some evidence suggests that low expression of FASN may be associated with resistance to treatment. nih.gov This indicates that while FASN is a necessary target, other molecular factors likely modulate the ultimate sensitivity of a tumor to its inhibition.
FASN and the lipogenic pathway are intricately linked with major oncogenic signaling pathways. aacrjournals.orgpatsnap.com The PI3K/AKT/mTOR pathway is a key regulator of cellular metabolism and is often dysregulated in cancer.
Preclinical studies have shown that FASN inhibition by this compound can lead to a decrease in the phosphorylation of AKT (pAKT), a key node in this pathway. nih.govaacrjournals.org This reduction in pAKT is associated with the anti-tumor activity of the drug. aacrjournals.org Conversely, some preclinical models of colorectal cancer have demonstrated that higher baseline levels of pAKT and pAMPK are associated with resistance to FASN inhibition. nih.gov This suggests that tumors with hyperactive pro-survival signaling through pathways like AKT may be able to overcome the metabolic stress induced by FASN inhibition. nih.gov Therefore, the status of phospho-proteins like pAKT may serve as a biomarker for predicting sensitivity or resistance to this compound.
| Biomarker | Association with this compound Response | Key Findings from Preclinical Models |
|---|---|---|
| FASN Expression | Inconsistent Predictor | High expression does not guarantee sensitivity; low expression may be linked to resistance. nih.gov |
| pAKT Levels | Inverse Correlation | Decreased pAKT is associated with sensitivity. aacrjournals.org Higher baseline pAKT levels are associated with resistance. nih.gov |
| pAMPK Levels | Inverse Correlation | Higher baseline pAMPK levels are associated with resistance in some models. nih.gov |
Gene Expression Signatures Associated with Sensitivity
The sensitivity of cancer cells to the Fatty Acid Synthase (FASN) inhibitor, this compound, is closely linked to specific gene expression signatures, particularly those related to lipogenesis. Preclinical research has demonstrated that tumor cells with an elevated dependence on FASN-synthesized palmitate are more susceptible to the drug. sagimet.comaacrjournals.orgaacrjournals.org This has led to the identification of lipogenic gene expression patterns as a key indicator of sensitivity to FASN inhibition. sagimet.com
Studies have shown that tumors with certain genetic backgrounds, such as KRAS-mutant non-small-cell lung cancer (NSCLC), exhibit increased lipogenic gene expression and, consequently, greater sensitivity to FASN inhibitors. sagimet.com The mechanism of action for FASN inhibition involves a reprogramming of tumor cell gene expression. sagimet.comaacrjournals.orgaacrjournals.org In responsive tumors, analysis of messenger RNA (mRNA) has revealed dysregulation in several key signaling pathways, including the β-catenin, mitotic cell cycle, VEGFR, and Ras pathways. sagimet.com
Further research in preclinical models of triple-negative breast cancer (TNBC) brain metastases has shown that treatment with this compound leads to a significant upregulation of genes involved in fatty acid synthesis, such as stearyl-CoA desaturase (SCD), FASN, and sterol regulatory element binding factor 1 (SREBF1), potentially as a compensatory mechanism. nih.gov Concurrently, a downregulation of genes involved in cell cycle progression was observed, contributing to the drug's anti-proliferative effects. nih.govresearchgate.net
| Pathway/Gene Signature | Association with this compound Sensitivity | Tumor Type Example |
| Lipogenic Gene Expression | High expression correlates with increased sensitivity. | KRAS-mutant NSCLC |
| Ras Pathway Dysregulation | Observed in responsive tumors. | Solid Tumors |
| Cell Cycle Progression Genes | Downregulation observed post-treatment. | Triple-Negative Breast Cancer |
| Fatty Acid Synthesis Genes (e.g., FASN, SCD) | Upregulation observed post-treatment (compensatory). | Triple-Negative Breast Cancer |
Methodologies for Biomarker Discovery and Validation in Preclinical Settings
Mass Spectrometry-Based Metabolomics and Lipidomics
Mass spectrometry-based metabolomics and lipidomics have been instrumental in elucidating the pharmacodynamic effects of this compound in preclinical studies. These analyses of tumor, blood, or serum samples have identified distinct changes in lipid and metabolite profiles following FASN inhibition. aacrjournals.org
A key finding is the direct impact on palmitate, the primary product of FASN. sagimet.comaacrjournals.org Studies have consistently shown a decrease in palmitate and its associated lipids in response to this compound treatment. aacrjournals.org Conversely, an increase in acylcarnitine species has been observed. aacrjournals.org Furthermore, metabolomic analysis has detected an accumulation of malonyl-CoA, a substrate for FASN, which leads to an increase in malonyl carnitine. sagimet.com In the context of nonalcoholic steatohepatitis (NASH), a serum marker for de novo lipogenesis, tripalmitin, was found to be reduced in patients treated with this compound, confirming FASN inhibition. natap.orgmims.com
| Metabolite/Lipid | Change Post-TVB-2640 Treatment | Significance |
| Palmitate & Palmitate-associated lipids | Decreased | Indicates direct inhibition of FASN enzymatic activity. aacrjournals.org |
| Acylcarnitine species | Increased | Reflects alterations in fatty acid metabolism. aacrjournals.org |
| Malonyl carnitine | Increased | Results from the buildup of the FASN substrate, malonyl-CoA. sagimet.com |
| Tripalmitin | Decreased | Serves as a serum biomarker for reduced de novo lipogenesis. mims.com |
RNA Sequencing and Gene Expression Profiling
RNA sequencing (RNA-Seq) and other gene expression profiling techniques are critical methodologies in the preclinical evaluation of this compound. These tools are used to understand the global transcriptomic effects of FASN inhibition and to identify gene signatures that predict sensitivity or resistance. aacrjournals.orgnih.gov
Analysis of gene expression data from diverse cancer cell lines has enabled the classification of tumors based on their sensitivity to FASN inhibition. sagimet.comaacrjournals.org In preclinical models of hepatocellular carcinoma (HCC), RNA-Seq was employed to understand the effects of a this compound analog, TVB-3664, on global gene expression and tumor metabolism. nih.gov These studies revealed that FASN inhibition predominantly modulates metabolic processes and can synergize with other agents to downregulate pathways like PI3K/AKT and cell cycle progression. nih.gov Similarly, in TNBC models, RNA collected from spheroids treated with this compound was used for differential expression analysis, identifying changes in metabolic and cell cycle genes. researchgate.net
Immunohistochemistry (IHC) for Protein Expression
Immunohistochemistry (IHC) provides a valuable method for assessing the expression and phosphorylation status of specific proteins within the tumor microenvironment following treatment with this compound. This technique allows for the validation of upstream and downstream target engagement.
In a first-in-human phase 1 study, tumor IHC data from a patient treated with this compound showed decreased levels of phosphorylated S6 ribosomal protein (pS6 S240/244) and phosphorylated protein kinase B (pAKTS473). aacrjournals.org The PI3K/AKT/mTOR pathway is a key signaling cascade in many cancers, and its downstream components, like pS6 and pAKT, are often used as indicators of pathway activity. The observed decrease in their expression post-treatment suggests that this compound can modulate this critical signaling network, which is consistent with findings from preclinical analyses. aacrjournals.org
Predictive Biomarker Research in Preclinical Models for Stratification
A primary goal of translational research for this compound is the identification and validation of predictive biomarkers to enable patient stratification. Preclinical models are the foundation for this effort, allowing researchers to correlate molecular characteristics with treatment response. sagimet.com
The analysis of gene expression data from a wide array of tumor cell lines and patient-derived xenografts has been a cornerstone of this research. aacrjournals.org These analyses have successfully classified FASN inhibitor sensitivity based on tumor type, histology, and specific molecular markers. sagimet.comaacrjournals.org For instance, lipogenic gene expression signatures have emerged as a strong classifier for sensitivity. sagimet.com
The integration of data from metabolomics, lipidomics, proteomics, and RNA expression analyses from preclinical in vitro and in vivo studies is leading to the development of comprehensive biomarker panels. aacrjournals.org These panels are designed to confirm target engagement and predict tumor sensitivity. aacrjournals.org The insights gained from these preclinical discoveries are crucial for refining patient selection strategies in ongoing and future clinical trials of this compound. sagimet.comaacrjournals.org
Advanced Methodological Approaches for Investigating Tvb 2640
In Vivo Animal Model Techniques
In vivo animal models are indispensable for evaluating the efficacy, mechanism of action, and pharmacodynamics of therapeutic candidates like TVB-2640 in a complex biological system. These models allow for the investigation of drug effects on tumor growth, metabolic diseases, and host-drug interactions that cannot be replicated in vitro.
Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, have been extensively used to assess the anti-neoplastic activity of this compound and its analogs. These models are crucial for demonstrating the direct anti-tumor effects of Fatty Acid Synthase (FASN) inhibition across a variety of cancer types.
Research has demonstrated that oral administration of this compound and related FASN inhibitors leads to significant tumor growth inhibition in multiple xenograft models. For instance, in colorectal cancer (CRC) models using COLO-205 cells, this compound demonstrated dose-dependent inhibition of tumor growth. sagimet.com Similarly, studies using patient-derived xenograft (PDX) models of CRC showed that a related compound, TVB-3664, resulted in a significant reduction in tumor volume in a subset of models. nih.gov
The efficacy of FASN inhibitors has also been confirmed in lung cancer xenografts. In models using CALU-6 and A549 non-small cell lung cancer (NSCLC) cells, the analog TVB-3166, both as a monotherapy and in combination with taxanes like paclitaxel (B517696), resulted in substantial tumor growth inhibition, with combination therapy leading to near-complete tumor regression in some models. sagimet.com This synergistic effect highlights the potential of FASN inhibition to enhance the efficacy of standard chemotherapeutic agents. The anti-tumor activity of TVB-series inhibitors has been observed in a diverse range of xenograft models, including those for ovarian, pancreatic, and prostate cancer. sagimet.com
Table 1: Efficacy of this compound and Analogs in Preclinical Xenograft Models
| Model Type | Cancer Type | Cell Line / Model | Compound | Key Findings |
|---|---|---|---|---|
| Cell Line Xenograft | Colorectal Cancer | COLO-205 | This compound | Dose-dependent inhibition of tumor growth. sagimet.com |
| Cell Line Xenograft | Non-Small Cell Lung Cancer | CALU-6, A549 | TVB-3166 | Significant tumor growth inhibition; tumor regression when combined with paclitaxel. sagimet.com |
| Patient-Derived Xenograft (PDX) | Non-Small Cell Lung Cancer | CTG-0165 | TVB-3166 | Near-complete tumor regression in combination with paclitaxel. sagimet.com |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | Multiple CRC PDX | TVB-3664 | Significant tumor volume reduction in responsive models; associated with alterations in lipid composition. nih.gov |
| Cell Line Xenograft | Triple-Negative Breast Cancer (Brain Metastases) | MDA-MB-231-BR | This compound | Slowed cell migration and reduced invasion. nih.gov |
While information on syngeneic models (which utilize tumor cells from the same genetic background as the immunocompetent host mouse) for this compound is less prevalent in the reviewed literature, these models would be critical for investigating the interplay between FASN inhibition and the tumor immune microenvironment.
Genetically Engineered Mouse Models (GEMMs) represent a sophisticated platform for cancer research, as tumors arise de novo in a natural, immune-proficient microenvironment, closely mimicking the histopathological and molecular features of human cancers. embopress.org These models are superior to xenografts for studying tumor initiation, progression, and the complex interactions between tumor cells and the host immune system. embopress.org
Direct studies evaluating this compound specifically in GEMMs are not widely reported in available literature. However, research on closely related FASN inhibitors provides insight into their potential application. For example, the analog TVB-3664 was evaluated in a GEMM of hepatocellular carcinoma (HCC) driven by sgPTEN/c-MET. In this model, TVB-3664 treatment was shown to inhibit tumor growth. nih.gov This demonstrates the utility of GEMMs in validating FASN as a therapeutic target in specific, genetically defined cancers.
The application of GEMMs to study this compound could provide invaluable information. For instance, GEMMs of KRAS-mutant lung cancer could be used to explore the heightened sensitivity of these tumors to FASN inhibition, a phenomenon observed in xenograft models and clinical studies. bioworld.com Furthermore, because GEMMs possess a fully functional immune system, they are ideal for assessing the efficacy of combining this compound with immunotherapies, such as PD-1 inhibitors. embopress.org
Beyond oncology, this compound has been extensively studied for its therapeutic potential in metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH). Preclinical investigations have relied on diet-induced and chemically-induced animal models that recapitulate the key features of human MASH, including steatosis, inflammation, and fibrosis.
In multiple diet-induced mouse models of MASH, pharmacological inhibition of FASN with this compound analogs has demonstrated significant therapeutic effects. globenewswire.com For example, in mice fed a Western diet high in fat and fructose, FASN inhibitor treatment prevented the development of hepatic steatosis and fibrosis. globenewswire.com In a therapeutic model where MASH was already established, treatment with a FASN inhibitor for eight weeks significantly reduced the NAFLD Activity Score (NAS), fibrosis score, and levels of Alanine Aminotransferase (ALT) and triglycerides. globenewswire.com
Chemically-induced models have also been employed. In the CCl4-induced FAT-NASH mouse model, which features accelerated fibrosis, FASN inhibition markedly decreased hepatic fibrosis and the development of hepatocellular carcinoma (HCC) tumors by 85%. globenewswire.com These results underscore that the benefits of FASN inhibition in MASH extend beyond simply reducing fat accumulation in hepatocytes to directly attenuating the inflammatory and fibrotic drivers of the disease. globenewswire.com
Table 2: Effects of FASN Inhibition in Preclinical MASH/NASH Models
| Model Type | Induction Method | Compound | Key Histological & Biochemical Outcomes |
|---|---|---|---|
| Prevention Model | Western Diet (high fat, fructose, cholesterol) | TVB-3664 | Prevention of hepatic steatosis and fibrosis; reduced circulating IL-1β. globenewswire.com |
| Therapeutic Model | Established Western Diet-Induced MASH | TVB-3664 | Reduced NAFLD Activity Score (NAS) and fibrosis score; decreased ALT and triglyceride levels. globenewswire.com |
| Chemo-sensitized Model | CCl4 + Western Diet | TVB-3664 | Decreased hepatic fibrosis and fibrosis markers; reduced HCC tumor development by 85%. globenewswire.com |
Pharmacodynamic (PD) analysis is crucial for confirming that a drug engages its target and elicits the expected biological response in vivo. For this compound, PD studies in animal models have focused on measuring the direct consequences of FASN inhibition.
The primary pharmacodynamic effect of this compound is the inhibition of de novo lipogenesis (DNL). Studies in rats have shown that a single dose of this compound can effectively inhibit the synthesis of palmitate, the primary product of FASN. This target engagement is a key indicator of the drug's activity.
Analyses of biofluids, such as serum or plasma, are used to monitor biomarkers of FASN activity. Following this compound administration, an increase in the substrate malonyl-CoA (or its surrogate, malonyl-carnitine) and a decrease in the downstream product tripalmitin (a triglyceride containing three palmitate chains) are observed. These changes serve as robust and readily measurable indicators of target engagement in vivo. Furthermore, analysis of lipids in sebum, collected via skin patches, has also been used as a non-invasive method to demonstrate the systemic inhibition of lipogenesis.
In tumor-bearing animal models, pharmacodynamic analyses are also performed on tumor tissue itself. Following treatment with this compound or its analogs, tumor lysates can be analyzed by western blot to assess the downstream effects of FASN inhibition on oncogenic signaling pathways, such as the inhibition of β-catenin and pAKT expression. sagimet.com These tissue-specific analyses help to link target engagement with the observed anti-tumor efficacy.
Computational and Systems Biology Approaches
Computational methods, including molecular docking and simulation, provide powerful tools for understanding the molecular interactions between a drug and its target. These approaches offer atomic-level insights that can guide drug design and explain the mechanism of action.
Molecular docking studies have been instrumental in elucidating how this compound interacts with the FASN enzyme. FASN is a large, multidomain protein, and identifying the specific binding site of an inhibitor is key to understanding its mechanism. Computational analyses have demonstrated that this compound selectively targets and binds to a specific domain within FASN.
One study revealed that this compound exhibits a high binding affinity for the β-ketoacyl synthase (KS) domain of FASN, with a calculated Vina score of -9.2 kcal/mol. dntb.gov.ua The simulation showed that this compound occupies the catalytic cleft of the KS domain, effectively obstructing the binding of its natural substrate, β-ketoacyl-ACP. dntb.gov.ua This binding is stabilized by specific molecular interactions, including hydrogen bonds with the amino acid residues Gln1525 and Ser2308, and hydrophobic interactions with Phe2340 and Leu2309. dntb.gov.ua
Further structural biology work using cryo-electron microscopy (cryoEM) has provided a high-resolution structure of the human FASN modifying region in complex with this compound (also known as denifanstat). This work confirmed that the drug blocks the consumption of NADPH by the ketoacyl reductase (KR) domain. The inhibitor binds within a hydrophobic cavity that extends from the catalytic core of the KR domain toward another domain, a pocket thought to be the binding site for the growing acyl chain during fatty acid synthesis. These computational and structural studies provide a detailed, atomic-level picture of how this compound inhibits FASN function, validating its mechanism as a potent and selective inhibitor.
Bioinformatics Analysis of Omics Data (Transcriptomics, Metabolomics, Lipidomics)
The multifaceted effects of this compound have been extensively explored through the bioinformatics analysis of various "omics" datasets, providing a comprehensive understanding of its impact on cellular and systemic metabolism.
Transcriptomics: Gene expression analyses have been employed to understand the molecular response to FASN inhibition by this compound. In preclinical studies, RNA sequencing of tumor biopsies from patients treated with this compound has shown modulation of several lipid metabolism pathways, consistent with its mechanism of action. mdpi.com For instance, in triple-negative breast cancer brain metastases models, gene expression analysis revealed the upregulation of stearyl-CoA desaturase (SCD) and sterol regulatory element-binding factor 1 (SREBF1) as potential compensatory mechanisms to FASN inhibition. nih.gov
Metabolomics: Mass spectrometry-based global metabolomic profiling of serum from patients in early clinical trials of this compound has provided clear evidence of target engagement. A significant increase in malonyl carnitine, a substrate of FASN, and a decrease in tripalmitin, a product of fatty acid synthesis, were observed following treatment, confirming the potent inhibition of the FASN pathway. mdpi.commdpi.com These metabolites serve as accessible biomarkers to monitor the pharmacodynamic activity of this compound. mdpi.com
Below is an interactive data table summarizing the key omics-based findings for this compound.
| Omics Type | Key Finding | Biological Implication | Reference |
| Transcriptomics | Modulation of lipid metabolism pathway genes. | Confirms mechanism of action and identifies potential resistance pathways. | mdpi.com |
| Metabolomics | Increased serum malonyl carnitine and decreased tripalmitin. | Provides pharmacodynamic biomarkers of FASN inhibition. | mdpi.commdpi.com |
| Lipidomics | Increased polyunsaturated fatty acids in cancer cells; decreased lipotoxic lipids in NASH patients. | Suggests induction of ferroptosis and reduction of lipotoxicity. | histoindex.comnih.gov |
Pathway Analysis for Mechanistic Elucidation
Pathway analysis of integrated omics data has been crucial in deciphering the broader biological consequences of FASN inhibition by this compound. Computational modeling and preclinical studies have indicated that this compound's anti-tumor effects are mediated through the modulation of critical signaling networks. nih.gov For example, FASN inhibition has been shown to result in reduced levels of phospho-Akt (pAkt) and phospho-S6 kinase (pS6), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. nih.govnih.gov
In hepatocellular carcinoma (HCC), integrated pathway analysis suggests that this compound may exert its effects by modulating the crosstalk between the unfolded protein response (UPR) and apoptotic regulators. nih.gov Furthermore, in preclinical models of colorectal cancer, the anti-tumor activity of FASN inhibitors was associated with alterations in major oncogenic pathways, including Akt and Erk1/2. researchgate.net These analyses provide a deeper understanding of the molecular mechanisms underlying the therapeutic effects of this compound.
Gene Expression Data Analysis from Public Repositories (e.g., CCLE, GEO)
Publicly available gene expression databases, such as the Cancer Cell Line Encyclopedia (CCLE) and the Gene Expression Omnibus (GEO), serve as valuable resources for investigating the potential sensitivity of different cancer types to FASN inhibitors like this compound. nih.govnih.gov By analyzing gene expression data from large panels of cancer cell lines, researchers can identify molecular signatures that correlate with sensitivity or resistance to FASN inhibition. nih.gov For instance, gene expression analysis can classify tumor cell lines based on their lipogenic activity, with liver and some lung adenocarcinomas showing high lipogenesis, suggesting potential susceptibility to FASN inhibitors. nih.gov This approach aids in patient stratification and the identification of tumor types most likely to respond to this compound treatment.
Innovative Imaging Techniques in Preclinical Research
Advanced imaging technologies play a pivotal role in the preclinical evaluation of this compound, enabling non-invasive, longitudinal assessment of treatment efficacy and pharmacodynamics. bohrium.comfrontiersin.org
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for Animal Models
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) has emerged as a critical tool in the preclinical and clinical development of this compound, particularly for non-alcoholic steatohepatitis (NASH). alfacytology.commedrxiv.org MRI-PDFF allows for the non-invasive and quantitative assessment of liver fat content. In preclinical animal models of NASH, this technique can be used to monitor the reduction in hepatic steatosis in response to this compound treatment over time, providing crucial data on therapeutic efficacy before advancing to clinical trials. The ability to obtain high-resolution, quantitative data on liver fat reduction in animal models is instrumental in de-risking the clinical development of anti-NASH therapies. bohrium.com
The FASCINATE-1 Phase 2a study of this compound in patients with NASH utilized MRI-PDFF as a primary endpoint to assess the reduction in liver fat. The study demonstrated a significant, dose-dependent reduction in liver fat as measured by MRI-PDFF after 12 weeks of treatment. nih.govalfacytology.com
Below is an interactive data table summarizing the results from the FASCINATE-1 trial.
| Treatment Group | Number of Patients | Mean Relative Change in Liver Fat (%) | p-value vs. Placebo |
| Placebo | 27 | +4.5 | - |
| This compound 25mg | 30 | -9.6 | 0.053 |
| This compound 50mg | 28 | -28.1 | 0.001 |
Application of Artificial Intelligence in Preclinical Pathology Analysis
Similarly, in oncology, AI is being used to analyze tumor pathology, including the quantification of tumor-infiltrating lymphocytes and the identification of novel predictive biomarkers from routine H&E slides. nih.gov For preclinical studies of this compound in various cancer models, AI could be applied to quantify changes in tumor morphology, cellularity, and the tumor microenvironment in response to treatment, offering deeper insights than traditional semi-quantitative scoring. The integration of AI into preclinical pathology workflows has the potential to accelerate the development of targeted therapies like this compound by providing more robust and quantitative data for decision-making.
Emerging Research Areas for Tvb 2640
Novel Applications in Infectious Diseases (e.g., Antiviral Research)
A growing body of evidence indicates that many viruses manipulate host cell metabolism to support their replication, with a particular dependence on the host's lipid synthesis machinery. Fatty Acid Synthase (FASN) has been identified as a critical host dependency factor for numerous viruses, making it an attractive target for broad-spectrum antiviral therapies. asm.org The enzyme's product, palmitate, and subsequent fatty acids are essential for various stages of the viral life cycle, including viral entry, replication complex formation, and virion assembly. asm.orgbioworld.com
Preclinical research has demonstrated the antiviral potential of FASN inhibitors, including TVB-2640 and its analogues like TVB-3166 and TVB-3664, against a range of viruses.
Respiratory Viruses: The FASN inhibitor TVB-3166 has been shown to significantly reduce the production of infectious progeny of Respiratory Syncytial Virus (RSV) in both in vitro and in vivo models. plos.orgnih.gov Its activity extends to other respiratory pathogens, including human parainfluenza 3 (PIV3) and human rhinovirus 16 (HRV16). plos.orgnih.gov The mechanism of action is a direct result of inhibiting de novo palmitate synthesis, which in turn reduces viral RNA levels and impairs the formation of infectious viral particles. plos.orgnih.gov
Coronaviruses (including SARS-CoV-2): The COVID-19 pandemic spurred investigation into the role of FASN in SARS-CoV-2 infection. Studies revealed that FASN inhibitors, including this compound and TVB-3664, can significantly block SARS-CoV-2 replication and the production of infectious virions in cell cultures. researchgate.netnih.gov Notably, one study reported that TVB-3664 was more potent at inhibiting viral replication in vitro than the FDA-approved antiviral remdesivir. asm.orgnih.gov This antiviral effect was observed across multiple SARS-CoV-2 variants. researchgate.netnih.gov The proposed mechanism involves the disruption of cellular lipid synthesis required by the virus, potentially by preventing the palmitoylation of the viral Spike protein. researchgate.netbiorxiv.org
Hepatitis C Virus (HCV): Early development of this compound targeted HCV, as the infection is known to increase FASN expression. bioworld.com Inhibition of FASN has been shown to interfere with critical viral processes, including cellular entry, RNA replication, and particle assembly. bioworld.com
| Virus Family | Specific Virus | Observed Effect of FASN Inhibition | Relevant Compound(s) |
|---|---|---|---|
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Reduced viral progeny, spread, RNA levels, and protein synthesis. plos.orgnih.gov | TVB-3166 |
| Coronaviridae | SARS-CoV-2 (and variants) | Reduced viral RNA levels and infectious virion production; improved survival in animal models. researchgate.netnih.gov | This compound, TVB-3664 |
| Flaviviridae | Hepatitis C Virus (HCV) | Inhibition of viral entry, RNA replication, and particle assembly. bioworld.com | This compound |
| Paramyxoviridae | Human Parainfluenza 3 (PIV3) | Inhibition of progeny production. plos.orgnih.gov | TVB-3166 |
| Picornaviridae | Human Rhinovirus 16 (HRV16) | Inhibition of progeny production. plos.orgnih.gov | TVB-3166 |
Exploration of the FASN Signalome in Disease Pathogenesis
Recent research has prompted a paradigm shift in the understanding of FASN, moving beyond its classical role as a metabolic enzyme to recognize it as a crucial signaling transducer. nih.gov This expanded concept is termed the "FASN signalome," which encompasses the complex network of signaling functions that FASN regulates, particularly in the context of cancer pathogenesis. nih.govresearchgate.net The availability of clinical-grade inhibitors like this compound has been instrumental in exploring this signalome. nih.govresearchgate.net
Key facets of the FASN signalome include:
Regulation of Cellular Plasticity and Fate: FASN signaling is implicated in controlling the ability of cancer cells to change their characteristics (phenotypic plasticity) and make fate decisions. nih.govnih.gov Studies have shown that manipulating FASN can revert malignant, undifferentiated cancer cells back to a more normal-like, non-invasive state, suggesting FASN is a key regulator of cell identity. nih.gov
Mitochondrial Control of Cell Death: The FASN signalome directly influences mitochondrial functions related to apoptosis (programmed cell death). nih.gov It helps to regulate the "primed-for-death" state of mitochondria, which determines a cell's sensitivity to apoptotic triggers. nih.gov
Tumor Immune Evasion: FASN plays a role in how tumors avoid detection and destruction by the immune system. researchgate.net It can suppress the activity of pro-inflammatory immune cells while promoting the recruitment of immunosuppressive cells into the tumor microenvironment. researchgate.net
Rethinking FASN as a critical signaling hub provides a molecularly driven strategy to optimize its potential as a therapeutic target, moving beyond simply blocking fatty acid production to modulating a wide array of cancer-promoting signals. nih.gov
Development of Next-Generation FASN-Targeted Modulators
The therapeutic potential of FASN inhibition has driven the development of progressively more refined and specific inhibitors. Early, first-generation compounds often suffered from off-target effects and poor pharmacological properties. asm.org The advent of this compound marked a significant milestone as the first orally bioavailable, selective, and well-tolerated FASN inhibitor to enter clinical trials. nih.govpatsnap.com
The landscape of FASN-targeted modulators continues to evolve:
Second-Generation Inhibitors: Building on the success of the this compound platform, second-generation compounds are now in development. For example, TVB-3567 is being advanced as a next-generation oral FASN inhibitor. seekingalpha.com
Novel Scaffolds and Natural Products: Research is also focused on identifying new chemical structures with FASN-inhibitory activity. patsnap.com This includes derivatives of natural products like betulinic acid and synthetic analogues of compounds such as thiolactomycin. patsnap.com Structure-based drug design and pharmacophore modeling are being employed to discover compounds that target specific domains of the FASN enzyme with high potency and selectivity. patsnap.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
